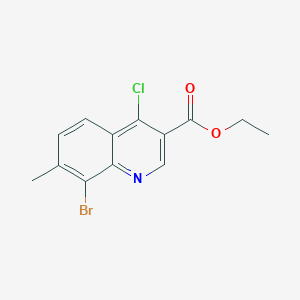

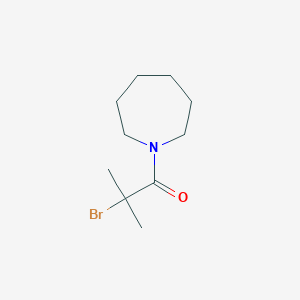

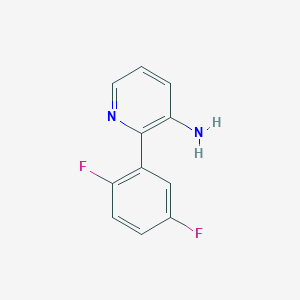

![molecular formula C10H11FN2O B1406125 7-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one CAS No. 1418277-48-1](/img/structure/B1406125.png)

7-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one

Descripción general

Descripción

Benzo[d]imidazoles are an important class of heterocyclic compounds that are key components in a variety of functional molecules used in everyday applications . They are utilized in a diverse range of applications, including pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .

Synthesis Analysis

The synthesis of substituted imidazoles has seen recent advances, with an emphasis on the bonds constructed during the formation of the imidazole . One method involves the cyclization of amido-nitriles to form disubstituted imidazoles . This reaction is reported to proceed via nickel-catalysed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .Molecular Structure Analysis

The molecular structure of benzo[d]imidazoles can be analyzed using various techniques such as TD-DFT, MEP, and HOMO-LUMO . These techniques can provide insights into the electron localization and delocalization areas, thermodynamic properties, and frontier molecular orbital studies .Chemical Reactions Analysis

The chemical reactions involving benzo[d]imidazoles can be complex and varied, depending on the specific substituents present on the imidazole ring . The reactions often involve the formation of new bonds and the breaking of existing ones .Physical And Chemical Properties Analysis

The physical and chemical properties of benzo[d]imidazoles can be influenced by various factors, including their specific structure and the presence of different substituents . Techniques such as cyclic voltammetry measurements and theoretical calculations can provide further insights into these properties .Aplicaciones Científicas De Investigación

Medicinal Chemistry: Anticancer Agents

Imidazole derivatives, including 7-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one , have been explored for their potential as anticancer agents. Their ability to interfere with cell division and proliferation makes them candidates for drug development. For instance, compounds like abemaciclib, which share a similar core structure, have been used in the treatment of certain breast cancers .

Material Science: Metal-Organic Frameworks (MOFs)

The structural versatility of imidazole derivatives allows for their incorporation into MOFs. These frameworks have applications in gas storage, separation, and catalysis due to their high surface area and porosity. The 7-Fluoro derivative could potentially enhance the CO₂ adsorption capacity of MOFs, which is crucial for environmental applications .

Environmental Science: CO₂ Capture

The fight against climate change has led to a surge in research on CO₂ capture. Imidazole derivatives can be engineered to improve the efficiency of CO₂/N₂ selectivity in porous materials, making them valuable for post-combustion CO₂ capture technologies .

Mecanismo De Acción

Propiedades

IUPAC Name |

4-fluoro-3-propan-2-yl-1H-benzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O/c1-6(2)13-9-7(11)4-3-5-8(9)12-10(13)14/h3-6H,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHKRBYURBSMAOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=C(C=CC=C2F)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

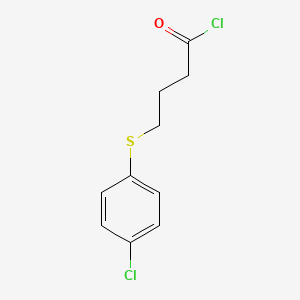

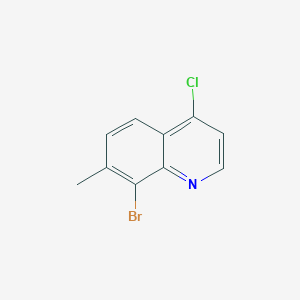

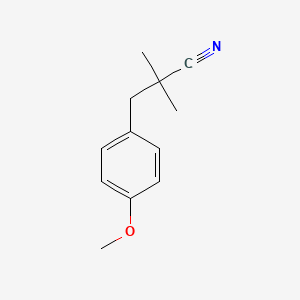

![3-Bromo-5-[(cyclobutylamino)methyl]aniline](/img/structure/B1406043.png)

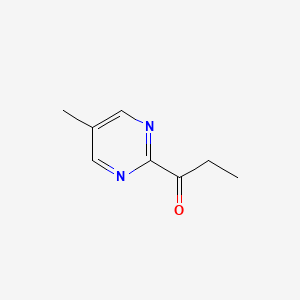

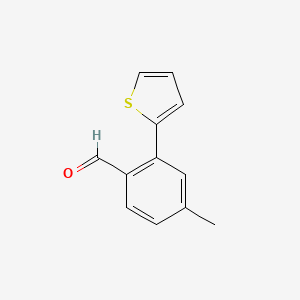

![N-[(5-bromo-2-nitrophenyl)methyl]oxan-4-amine](/img/structure/B1406052.png)

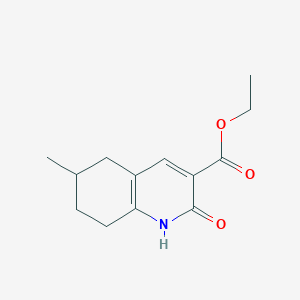

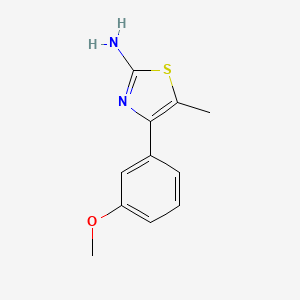

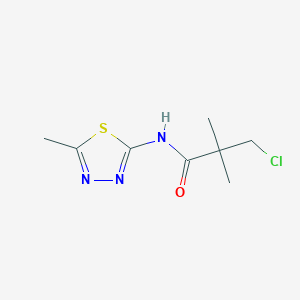

![5-Chloro-3-nitro-2-[(piperidin-4-yl)methoxy]pyridine](/img/structure/B1406056.png)